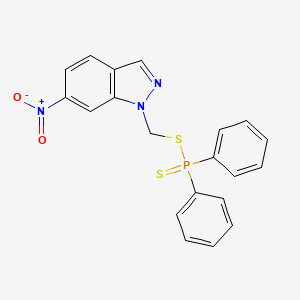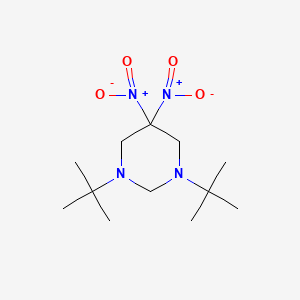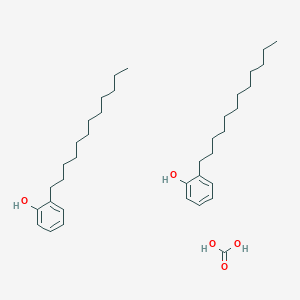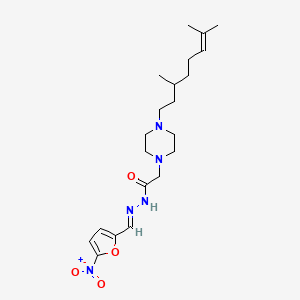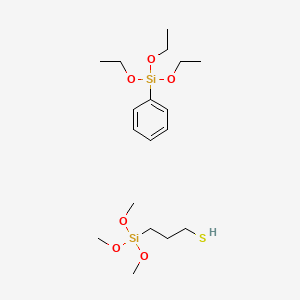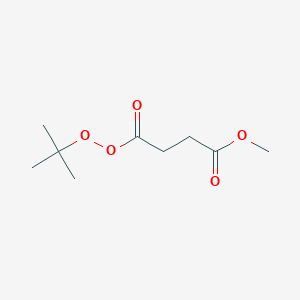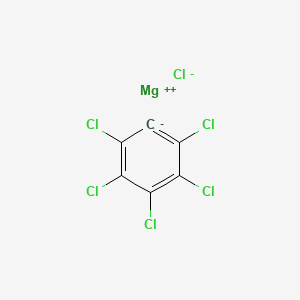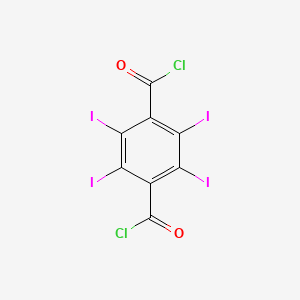
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride is an organic compound characterized by the presence of four iodine atoms and two carbonyl chloride groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetraiodobenzene-1,4-dicarbonyl dichloride typically involves the iodination of benzene derivatives followed by the introduction of carbonyl chloride groups. One common method includes the following steps:
Iodination: Benzene is treated with iodine and an oxidizing agent such as nitric acid to introduce iodine atoms at the 2, 3, 5, and 6 positions.
Formation of Dicarbonyl Chloride: The iodinated benzene is then reacted with phosgene (carbonyl chloride) under controlled conditions to form the dicarbonyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl chloride groups can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing iodine.
Reduction: Formation of alcohols or other reduced compounds.
Oxidation: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicinal Chemistry: Explored for its potential in drug development and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-tetraiodobenzene-1,4-dicarbonyl dichloride involves its reactivity with various nucleophiles and electrophiles. The presence of iodine atoms and carbonyl chloride groups makes it a versatile compound for forming new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl chloride
- 2,3,5,6-Tetrachlorobenzene-1,4-dicarbonyl chloride
- 2,3,5,6-Tetrabromobenzene-1,4-dicarbonyl chloride
Comparison
2,3,5,6-Tetraiodobenzene-1,4-dicarbonyl dichloride is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its fluorine, chlorine, and bromine analogs. The larger atomic size and higher atomic weight of iodine result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and its applications in various fields.
Propiedades
Número CAS |
28719-77-9 |
|---|---|
Fórmula molecular |
C8Cl2I4O2 |
Peso molecular |
706.60 g/mol |
Nombre IUPAC |
2,3,5,6-tetraiodobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8Cl2I4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 |
Clave InChI |
QECVPDRHDKMLRM-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1I)I)C(=O)Cl)I)I)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


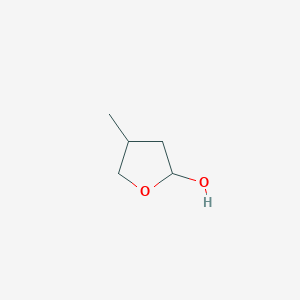
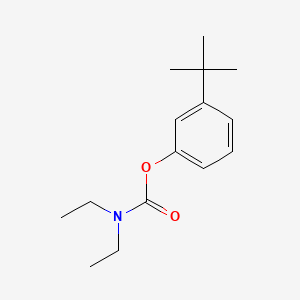
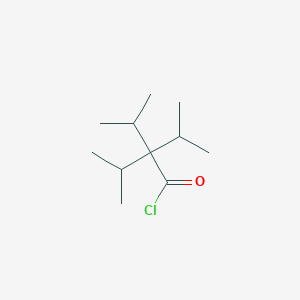
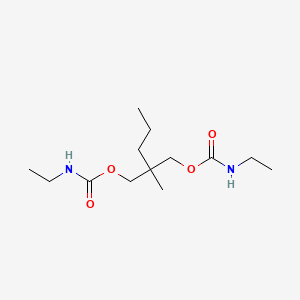

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
